Trazodone Hydrochloride

Description

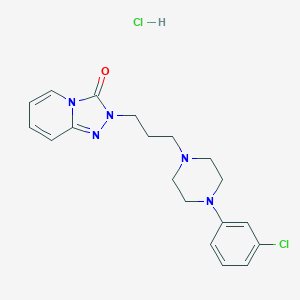

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044626 | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-39-2, 19666-36-5 | |

| Record name | Trazodone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trazodone Hydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trazodone (B27368) Hydrochloride on serotonin (B10506) receptors. Trazodone, a triazolopyridine derivative, is a widely prescribed psychotropic agent for the management of major depressive disorder. Its clinical efficacy is rooted in a multifaceted interaction with the serotonergic system, distinguishing it from other classes of antidepressants. This document delineates its complex pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and mechanisms.

Core Mechanism: A Serotonin Antagonist and Reuptake Inhibitor (SARI)

Trazodone's primary mechanism of action is characterized by a dual role: it acts as both a potent antagonist at specific serotonin (5-HT) receptors and as a weak inhibitor of the serotonin transporter (SERT).[1][2][3] This unique profile as a Serotonin Antagonist and Reuptake Inhibitor (SARI) underlies its therapeutic effects and differentiates it from selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[1][4]

At lower therapeutic doses, Trazodone's high-affinity antagonism of 5-HT2A receptors is predominant, which is believed to contribute significantly to its hypnotic and anxiolytic effects.[5] As the dosage increases, its weaker inhibition of SERT becomes more clinically relevant, leading to an increase in synaptic serotonin levels and contributing to its antidepressant properties.[5][6]

Quantitative Pharmacological Profile

The affinity of Trazodone and its primary active metabolite, m-chlorophenylpiperazine (mCPP), for various serotonin receptors and the serotonin transporter has been quantified through numerous in vitro studies. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) at key targets.

Table 1: Binding Affinities (Ki) of Trazodone at Human Serotonin Receptors and Transporter

| Target | Ki (nM) | Reference(s) |

| 5-HT2A | 35.6 | [7][8][9] |

| 5-HT1A (partial agonist) | 118 | [7][8][9] |

| 5-HT2B | 78.4 | [7][8][9] |

| 5-HT2C | 224 | [7][8][9] |

| SERT | 367 | [7][8][9] |

Table 2: Binding Affinities (IC50/Ki) of m-Chlorophenylpiperazine (mCPP) at Human Serotonin Receptors and Transporter

| Target | IC50/Ki (nM) | Reference(s) |

| 5-HT Receptor Subtypes | 360 - 1300 (IC50) | [10] |

| SERT | 230 (IC50) | [11] |

| 5-HT2C | 62 (Ki) | [12] |

| 5-HT1B | 30 - 132 (Ki) | [12] |

| 5-HT2A | 160 - 269 (Ki) | [12] |

| 5-HT1A | 288 - 1950 (Ki) | [12] |

Signaling Pathways and Downstream Effects

Trazodone's interaction with serotonin receptors initiates a cascade of intracellular signaling events. The most well-characterized of these is the blockade of the 5-HT2A receptor.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Agonist binding to this receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting as an antagonist, Trazodone blocks this signaling cascade, which is thought to contribute to its therapeutic effects on sleep and anxiety, and may mitigate some of the side effects associated with increased serotonergic tone, such as sexual dysfunction and insomnia, that can be seen with SSRIs.[1][13]

5-HT1A Receptor Partial Agonism

Trazodone also acts as a partial agonist at the 5-HT1A receptor.[7][8][9] 5-HT1A receptors are Gi/o-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a partial agonist, Trazodone elicits a submaximal response compared to the endogenous full agonist, serotonin. This action may contribute to its anxiolytic and antidepressant effects.[14][15][16]

Experimental Protocols

The characterization of Trazodone's mechanism of action relies on a variety of in vitro assays. The following sections provide representative protocols for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Trazodone for the 5-HT2A receptor.

1. Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cortex).

-

Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin).

-

Test Compound: Trazodone Hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

-

Prepare serial dilutions of Trazodone in assay buffer.

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]Ketanserin, and either assay buffer (for total binding), a high concentration of non-labeled antagonist (for non-specific binding), or the Trazodone dilution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing several times with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Trazodone concentration.

-

Determine the IC50 value (the concentration of Trazodone that inhibits 50% of specific [3H]Ketanserin binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [35S]GTPγS Binding for 5-HT1A Receptor Agonism

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor.

1. Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).

-

Radioligand: [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Reagents: GDP, MgCl2, NaCl.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

-

Prepare serial dilutions of Trazodone.

-

In a 96-well plate, combine the receptor membrane preparation, [35S]GTPγS, GDP, and Trazodone dilutions in an assay buffer containing MgCl2 and NaCl.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

3. Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the logarithm of the Trazodone concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve. Emax relative to a full agonist determines the degree of partial agonism.

Serotonin Reuptake Inhibition Assay

This assay determines the potency of Trazodone to inhibit the serotonin transporter (SERT).

1. Materials:

-

SERT Source: Synaptosomes prepared from rat brain tissue or cells stably expressing human SERT.

-

Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).

-

Test Compound: this compound.

-

Non-specific Uptake Control: A known potent SERT inhibitor (e.g., fluoxetine).

-

Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

-

Prepare serial dilutions of Trazodone.

-

Pre-incubate the SERT preparation with Trazodone dilutions or control compounds.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT.

-

Incubate for a short period at 37°C (e.g., 10-15 minutes).

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of [3H]5-HT taken up by the SERT preparation using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition of [3H]5-HT uptake for each Trazodone concentration.

-

Plot the percent inhibition against the logarithm of the Trazodone concentration.

-

Determine the IC50 value from the resulting inhibition curve.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action at serotonin receptors, defined by its dual role as a potent antagonist of 5-HT2A receptors and a weak inhibitor of the serotonin transporter. This SARI profile, complemented by its partial agonism at 5-HT1A receptors, contributes to its unique clinical profile, offering both antidepressant and anxiolytic/hypnotic effects. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the neuropharmacology of Trazodone and to develop novel therapeutics targeting the serotonergic system.

References

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trazodone HCL Tablets [dailymed.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPγS binding | Semantic Scholar [semanticscholar.org]

Trazodone's Role in Non-Depressive CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone (B27368), a triazolopyridine derivative, is a multifunctional drug with a complex, dose-dependent pharmacodynamic profile. While officially approved for the treatment of major depressive disorder, its off-label use for a variety of non-depressive Central Nervous System (CNS) disorders, particularly insomnia and anxiety, has become widespread.[1][2] This guide provides an in-depth technical overview of trazodone's mechanism of action, its application in non-depressive CNS disorders, and the experimental methodologies used to evaluate its efficacy. By summarizing key quantitative data and illustrating critical pathways and workflows, this document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacodynamics: A Dose-Dependent Mechanism of Action

Trazodone's therapeutic effects are dictated by its binding affinities for various CNS receptors and transporters, with its clinical profile changing significantly across its dosing range.[2][3] At lower doses (25-150 mg), typically used for insomnia, trazodone's effects are primarily driven by its potent antagonism of serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and α1-adrenergic receptors.[2] At higher doses (150-600 mg), required for antidepressant efficacy, it also significantly inhibits the serotonin transporter (SERT), classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[4][5]

Receptor Binding Profile

Trazodone's multifunctional nature is rooted in its distinct affinities for various neuroreceptors. The inhibition constant (Ki) indicates the concentration of the drug required to occupy 50% of the receptors; a lower Ki value signifies a higher binding affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Pharmacological Action | Primary Associated Clinical Effect(s) |

| Serotonin 5-HT2A | 14 - 35[1][6][7] | Antagonist | Sedation, anxiolysis, anti-agitation, potential neuroprotection[8][9] |

| Histamine H1 | 160 - 430[10] | Antagonist | Sedation[11] |

| Adrenergic α1A | 38 - 49[1][10] | Antagonist | Sedation, orthostatic hypotension (side effect)[11] |

| Serotonin 5-HT1A | 65 - 78[1][10] | Partial Agonist | Anxiolysis, antidepressant effects[12] |

| Serotonin 5-HT2C | 130 - 190[1][10] | Antagonist | Anxiolysis, potential weight gain mitigation[9] |

| Adrenergic α2A | 220 - 450[1][10] | Antagonist | Potential antidepressant effects |

| Serotonin Transporter (SERT) | 160 - 790[1][10][13] | Inhibitor | Antidepressant effects (at higher doses) |

| Dopamine D2 | >1000[10] | Weak Antagonist | Low risk of extrapyramidal symptoms |

Table 1: Trazodone's Receptor Binding Affinities and Associated Clinical Effects. Data compiled from multiple sources.[1][6][7][10][13]

Signaling Pathways

Trazodone's multifaceted receptor interactions initiate several downstream signaling cascades. The primary pathway involves the modulation of serotonergic, adrenergic, and histaminergic systems. More recent research has also elucidated its role in neuroinflammatory pathways.

Recent in vitro studies have revealed a novel anti-inflammatory and neuroprotective mechanism of trazodone. By acting on microglial cells, trazodone can counteract inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[14] This action involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), and reducing the release of pro-inflammatory cytokines.[14][15]

Clinical Applications in Non-Depressive CNS Disorders

Insomnia

Trazodone is one of the most commonly prescribed off-label medications for insomnia.[1] Its efficacy stems from its sedative properties mediated by H1 and α1 receptor blockade, and its ability to improve sleep architecture via potent 5-HT2A antagonism, which has been shown to increase slow-wave (deep) sleep without significantly suppressing REM sleep.[16]

| Study / Meta-Analysis | Population | Dose | Duration | Key Quantitative Outcomes |

| Wichniak et al. (2007) [as cited in 7] | Primary Insomnia (N=28) | 25-150 mg/day | 3 months | Subjective improvement in sleep quality and daytime functioning. |

| Walsh et al. (1998) [as cited in 7] | Primary Insomnia (N=306) | 50 mg/day | 2 weeks | Significant improvement in subjective sleep latency, duration, and quality vs. placebo. |

| Camargos et al. (2014) [as cited in 7] | Insomnia in Alzheimer's (N=30) | 50 mg/day | 2 weeks | Actigraphy showed +42.5 min in total sleep time and +8.5% in sleep efficiency vs. placebo. |

| Hertzberg et al. (1996) [17] | PTSD with Insomnia (N=6) | 50-400 mg/day | Multiple Baselines | Sleep was the first symptom to improve at 2-3 months. |

| Meta-Analysis (2022) [7] | Insomnia Disorder (N=466) | Varied | Varied | Significantly decreased Wake After Sleep Onset (WASO) and number of awakenings; increased Total Sleep Time (TST) and Stage N3 (deep) sleep vs. control. |

Table 2: Summary of Quantitative Data from Trazodone Clinical Trials for Insomnia.

Dementia-Related Agitation

Trazodone is used to manage behavioral and psychological symptoms of dementia (BPSD), such as agitation, though evidence for its efficacy is mixed.[8][16] The therapeutic rationale is based on the hypothesis that serotonergic deficits contribute to these behaviors.[16]

| Study | Population | Dose | Duration | Key Quantitative Outcomes |

| Teri et al. (2000) [18] | Alzheimer's Disease (N=149) | Mean: 200 mg/day | 16 weeks | No significant difference in outcome (ADCS-CGIC) compared to placebo or haloperidol. |

| Lebert et al. (2004) [as cited in 1, 3] | Frontotemporal Dementia (N=26) | Up to 300 mg/day | 6 weeks (crossover) | Significant decrease in total Neuropsychiatric Inventory (NPI) score vs. placebo (p=0.028).[19] |

| Cochrane Review (2004) [16] | Dementia (2 studies, N=104) | 50-300 mg/day | 6-16 weeks | Insufficient evidence to recommend use; no statistically significant benefits on various rating scales (NPI, CMAI, etc.) vs. placebo. |

Table 3: Summary of Quantitative Data from Trazodone Clinical Trials for Dementia-Related Agitation.

Anxiety Disorders & PTSD

Trazodone is prescribed off-label for anxiety disorders, leveraging its anxiolytic properties derived from 5-HT2A antagonism.[8] It is particularly considered for patients with co-occurring insomnia.[8] In Post-Traumatic Stress Disorder (PTSD), it is primarily used to target insomnia and nightmares.

| Study | Population | Dose | Duration | Key Quantitative Outcomes |

| Unnamed Study [as cited in 1] | Anxiety | Not specified | 8 weeks | Showed comparable efficacy to diazepam, particularly for psychiatric symptoms (worry, apprehension) in weeks 3-8. |

| Hertzberg et al. (1996) [17] | Combat-related PTSD (N=6) | 50-400 mg/day | Multiple Baselines | Clinician-Administered PTSD Scale (CAPS) scores decreased from a mean of 92 to 79. |

| Survey Study | PTSD with Insomnia/Nightmares (N=60) | 50-200 mg/day | Not specified | 72% found it helpful in decreasing nightmares, from an average of 3.3 to 1.3 nights per week (p<0.005). |

Table 4: Summary of Quantitative Data from Trazodone Studies for Anxiety and PTSD.

Key Experimental Protocols

Evaluating the efficacy and mechanism of trazodone in non-depressive CNS disorders requires robust preclinical and clinical methodologies.

Preclinical Animal Models

Rodent models are crucial for investigating the anxiolytic, sedative, and neuroprotective effects of trazodone. The following protocols are standard in preclinical assessment.[11]

3.1.1. Drug Administration:

-

Species/Strain: Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Dosage Range: 2.5 - 50 mg/kg/day for rats; 10 - 60 mg/kg/day for mice.

-

Route of Administration: Intraperitoneal (i.p.) injection for acute studies or oral (p.o.) gavage for chronic administration. For voluntary intake, the drug can be mixed in palatable food.

-

Duration: Can range from single-dose acute studies to chronic treatment for 11 days to 6 months.

3.1.2. Behavioral Assessment for Anxiety (Elevated Plus Maze - EPM):

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is video-recorded.

-

Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and the number of entries into the open arms compared to a vehicle-treated control group.

3.1.3. Molecular Assessment (Microdialysis):

-

Objective: To measure extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions.

-

Protocol:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex). The animal is allowed several days to recover.

-

Experiment: A microdialysis probe is inserted through the cannula and perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after trazodone administration.

-

Analysis: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify neurotransmitter concentrations.

-

Clinical Trial Methodologies

3.2.1. Study Design for Dementia-Related Agitation:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.[16]

-

Participants: Patients diagnosed with a specific dementia type (e.g., Alzheimer's Disease, Frontotemporal Dementia) meeting criteria for clinically significant agitation.

-

Inclusion Criteria: Often includes a minimum score on a validated agitation scale, such as the Neuropsychiatric Inventory (NPI) agitation/aggression subscale. Cognitive status is typically assessed using the Mini-Mental State Examination (MMSE).

-

Intervention: Flexible dose titration of trazodone (e.g., 50 mg to 300 mg/day) compared against a placebo.[16]

-

Primary Outcome Measure: Change from baseline in a validated agitation scale (e.g., total NPI score, Cohen-Mansfield Agitation Inventory [CMAI]).[18]

-

Duration: Typically ranges from 6 to 16 weeks.

Conclusion and Future Directions

Trazodone's unique, dose-dependent pharmacological profile makes it a versatile agent for treating a range of non-depressive CNS disorders. Its established efficacy in treating insomnia is supported by substantial clinical data demonstrating improvements in sleep architecture and quality.[1] Its role in managing dementia-related agitation and anxiety is less clear, with mixed clinical trial results highlighting the need for larger, well-designed studies to identify specific patient populations that may benefit.[16]

Emerging research into trazodone's anti-inflammatory and neuroprotective properties is particularly promising.[14] The ability to modulate microglial activation and inhibit key inflammatory pathways like NF-κB suggests a potential disease-modifying role that warrants further investigation, especially in the context of neurodegenerative disorders. Future research should focus on:

-

Large-scale, long-term clinical trials to definitively establish efficacy and safety in dementia and anxiety disorders.

-

Translational studies to bridge the gap between preclinical findings of neuroprotection and clinical applications.

-

Pharmacogenomic research to identify genetic markers that may predict patient response to trazodone for specific indications.

By continuing to explore its multifaceted mechanisms, the full therapeutic potential of trazodone beyond its role as an antidepressant can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trazodone - Wikipedia [en.wikipedia.org]

- 5. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. meded101.com [meded101.com]

- 7. The efficacy of trazodone in reducing stress related behaviours in hospitalised dogs or dogs confined postsurgery | Veterinary Evidence [veterinaryevidence.org]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Trazodone counteracts the response of microglial cells to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trazodone for agitation in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of agitation in AD: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trazodone in the Management of Major Depression Among Elderly Patients with Dementia: A Narrative Review and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cochranelibrary.com [cochranelibrary.com]

- 17. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Trazodone for agitation in dementia. | Semantic Scholar [semanticscholar.org]

- 19. A Literature Review of Methodologies Used in Randomized Clinical Trials of Agitation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Serotonin Antagonist and Reuptake Inhibitors: A Comparative Pharmacological Profile of Trazodone and Other SARIs

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the pharmacological profiles of Trazodone and other prominent Serotonin (B10506) Antagonist and Reuptake Inhibitors (SARIs), including Nefazodone, Etoperidone, Mepiprazole, and Lorpiprazole. This document is intended to serve as a technical guide, offering a comparative overview of their receptor binding affinities, pharmacokinetic properties, and underlying mechanisms of action.

Abstract

Serotonin Antagonist and Reuptake Inhibitors (SARIs) represent a unique class of antidepressants characterized by their dual mechanism of action: antagonism of serotonin 5-HT2 receptors and inhibition of the serotonin transporter (SERT). This dual action is believed to contribute to their efficacy in treating major depressive disorder while potentially mitigating some of the side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction. Trazodone, the prototypical SARI, and its analogs exhibit complex pharmacological profiles with varying affinities for a range of neurotransmitter receptors. This guide presents a detailed comparison of these agents to aid in research and development efforts within the field of psychopharmacology.

Comparative Receptor Binding Affinities

The therapeutic and adverse effects of SARIs are largely dictated by their interaction with various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of Trazodone and other selected SARIs for key central nervous system receptors. Lower Ki values indicate a higher binding affinity.

| Receptor | Trazodone (Ki, nM) | Nefazodone (Ki, nM) | Etoperidone (Ki, nM) | Mepiprazole (Ki, nM) | Lorpiprazole (Ki, nM) |

| Serotonin Receptors | |||||

| 5-HT1A | 118 | ~85 | 85 | Antagonist | Partial Agonist/Antagonist |

| 5-HT2A | 35.6 | ~2-20 | 36 | Potent Antagonist | Potent Antagonist |

| 5-HT2C | 224 | ~30-100 | Agonist (via mCPP) | Weak Antagonist | Antagonist |

| Monoamine Transporters | |||||

| SERT | 367 | 220 (rat) | 890 | Weak Inhibitor (IC50 = 0.9 µM) | Weak Inhibitor |

| NET | >10,000 | 555 (rat) | 20,000 | Weak Inhibitor | Weak Inhibitor |

| DAT | >10,000 | >10,000 | 52,000 | Weak Inhibitor | Weak Inhibitor |

| Adrenergic Receptors | |||||

| α1 | 153 | 5.5 | 38 | Antagonist | Antagonist |

| α2 | 155 | 84 | 570 | - | Antagonist |

| Histamine Receptors | |||||

| H1 | ~30 | ~50 | 3,100 | - | - |

| Muscarinic Receptors | |||||

| M1-M5 | >10,000 | >10,000 | >35,000 | - | - |

Note: Ki values can vary between studies due to different experimental conditions. Data presented here is a synthesis from multiple sources for comparative purposes.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of SARIs influence their dosing regimens, potential for drug-drug interactions, and overall clinical utility. The table below provides a comparative summary of key pharmacokinetic parameters for Trazodone and other SARIs.

| Parameter | Trazodone | Nefazodone | Etoperidone | Mepiprazole | Lorpiprazole |

| Bioavailability (%) | ~100% | 20% (variable) | ~12% (highly variable) | - | - |

| Protein Binding (%) | 89-95% | >99% | High | - | 89-99% |

| Half-life (hours) | 5-9 (biphasic) | 2-4 | - | - | 11-23 |

| Tmax (hours) | 1 (fasting), 2 (fed) | ~1 | 1.4-4.8 | - | ~1 |

| Major Metabolites | m-CPP | Hydroxynefazodone, m-CPP, Triazoledione | m-CPP | m-CPP | - |

| Primary Metabolism | CYP3A4, CYP2D6 (minor) | CYP3A4, CYP2D6 | CYP3A4 | - | - |

m-CPP: meta-chlorophenylpiperazine, an active metabolite of several SARIs with its own distinct pharmacological profile.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Trazodone and other SARIs involves the modulation of the serotonergic system. Their dual action on 5-HT2A receptors and the serotonin transporter (SERT) is a key differentiator from other classes of antidepressants.

Caption: Mechanism of action of Trazodone in the serotonergic synapse.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Radioligand Preparation: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is diluted to a known concentration in the assay buffer.

-

Compound Preparation: The test SARI is dissolved and serially diluted to create a range of concentrations.

-

Incubation: The membrane preparation, radioligand, and test compound are incubated together in a multi-well plate at a specific temperature and for a set duration to allow binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a common in vivo technique to measure extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex) of an anesthetized animal (e.g., a rat). The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Baseline Measurement: Several baseline samples are collected to establish the basal extracellular concentration of the neurotransmitter of interest (e.g., serotonin).

-

Drug Administration: The SARI is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Measurement: Dialysate samples continue to be collected to monitor changes in neurotransmitter levels over time.

-

Sample Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of the SARI on neurotransmitter release and reuptake.

Conclusion

Trazodone and other SARIs exhibit a complex and multifaceted pharmacological profile. Their dual action as 5-HT2A antagonists and serotonin reuptake inhibitors distinguishes them from other classes of antidepressants. The variations in their receptor binding affinities and pharmacokinetic properties, as detailed in this guide, likely contribute to the differences in their clinical efficacy and side-effect profiles. A thorough understanding of these pharmacological nuances is essential for the rational design and development of novel therapeutics for mood disorders. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of psychopharmacology.

In-Vitro Activity of m-Chlorophenylpiperazine (m-CPP): A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of meta-chlorophenylpiperazine (m-CPP), the primary active metabolite of the antidepressant drug trazodone. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of m-CPP's binding affinities and functional activities at key central nervous system targets. Quantitative data from various binding assays are presented in structured tables for comparative analysis. Furthermore, this guide outlines the methodologies for key experimental protocols, including radioligand binding and functional assays, to facilitate a deeper understanding of the characterization of this compound. Visual diagrams of relevant signaling pathways and experimental workflows are provided to enhance comprehension of the complex interactions of m-CPP.

Introduction

meta-Chlorophenylpiperazine (m-CPP) is a psychoactive compound of the phenylpiperazine class and a principal metabolite of the antidepressant trazodone.[1] Its pharmacological activity is complex, involving interactions with multiple neurotransmitter systems, primarily the serotonergic system.[2][3] Understanding the in-vitro activity of m-CPP is crucial for elucidating its therapeutic effects, potential side effects, and its utility as a pharmacological probe in neuroscience research.[2] This guide synthesizes available in-vitro data to provide a detailed reference for the scientific community.

Receptor and Transporter Binding Affinity

The primary mechanism of action of m-CPP involves direct interaction with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Its binding profile has been characterized through extensive radioligand binding assays.

Serotonin (B10506) Receptor Binding Affinity

m-CPP exhibits a broad affinity for multiple serotonin (5-HT) receptor subtypes.[4] The binding affinities, expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are summarized in the table below.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference(s) |

| 5-HT₁ₐ | - | 360 - 1300 | Human Brain | [5] |

| 5-HT₁₋ₗᵢₖₑ | 100 | - | Rat Cortex | [6] |

| 5-HT₂ₐ | - | 360 - 1300 | Human Brain | [5] |

| 5-HT₂ₒ | - | 360 - 1300 | Human Brain | [5] |

| 5-HT Transporter (SERT) | - | 230 | Human Occipital Cortex | [7] |

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Adrenergic Receptor Binding Affinity

m-CPP also demonstrates affinity for adrenergic receptors, which may contribute to its overall pharmacological effects.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference(s) |

| α₁ | Similar to Norepinephrine | - | Rat Brain | [6] |

| α₂ | - | 570 | Human Brain | [5] |

| β | Similar to Norepinephrine | - | Rat Brain | [6] |

Dopamine (B1211576) Receptor and Transporter Binding Affinity

The interaction of m-CPP with the dopaminergic system is comparatively weaker than its affinity for serotonergic and adrenergic receptors.

| Receptor/Transporter | Ki (nM) | IC50 (nM) | Species/Tissue | Reference(s) |

| D₂ | >10,000 | - | Rat Striatum | [6] |

Functional Activity

Beyond binding, the functional consequences of m-CPP's interaction with its targets are critical to its pharmacological profile. It acts as an agonist at most serotonin receptors, though its efficacy can vary depending on the receptor subtype and the species being studied.[4]

Serotonin Receptor Functional Activity

-

5-HT₂ₒ Receptor: m-CPP acts as a partial agonist at the human 5-HT₂ₒ receptor.[8] This activity is believed to mediate some of its clinical effects.[8]

-

5-HT₂ₐ Receptor: The effects of m-CPP at the 5-HT₂ₐ receptor are complex, with some studies suggesting agonistic properties that may contribute to certain behavioral effects.[9]

-

5-HT₂ₑ Receptor: In contrast to its activity at the 5-HT₂ₒ receptor, m-CPP functions as an antagonist at the cloned human 5-HT₂ₑ receptor.[8]

Serotonin Release

In addition to its direct receptor activity, m-CPP has been shown to evoke the release of endogenous serotonin from rat hypothalamic slices in vitro.[10] This release mechanism appears to involve the displacement of serotonin from storage vesicles and is sensitive to serotonin uptake inhibitors.[10] Studies using in vivo microdialysis in rats have shown that m-CPP can induce a significant, dose-related increase in extracellular serotonin concentrations, an effect that is antagonized by a serotonin reuptake inhibitor, suggesting a reversal of the serotonin transporter.[11]

Signaling Pathways

The functional activity of m-CPP at its primary targets, particularly the 5-HT₂ₒ receptor, initiates downstream intracellular signaling cascades.

References

- 1. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mCPP | Release [release.org.uk]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazodone Hydrochloride and Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone (B27368) hydrochloride, a multifunctional antidepressant, has demonstrated significant effects on neuronal plasticity, a fundamental process underlying learning, memory, and the therapeutic response to psychiatric treatments. This technical guide provides an in-depth analysis of the current understanding of trazodone's impact on neurogenesis, synaptic plasticity, and the expression of key neurotrophic factors. We present a synthesis of preclinical data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of trazodone and similar compounds in modulating brain plasticity.

Introduction

Neuronal plasticity, the brain's ability to reorganize its structure, function, and connections in response to experience, is a critical area of investigation in modern neuroscience. Dysregulation of plasticity mechanisms is increasingly implicated in the pathophysiology of major depressive disorder (MDD) and other psychiatric conditions. Antidepressant medications are thought to exert their therapeutic effects, at least in part, by promoting neuronal plasticity.

Trazodone hydrochloride is a triazolopyridine derivative with a unique pharmacological profile. It acts as a serotonin (B10506) 5-HT2A and 5-HT2C receptor antagonist, a serotonin reuptake inhibitor, and an antagonist at α1-adrenergic and histamine (B1213489) H1 receptors.[1][2] This multimodal mechanism of action distinguishes it from more selective agents and may underlie its diverse effects on neuronal function. This guide will explore the preclinical evidence demonstrating trazodone's influence on various facets of neuronal plasticity.

Effects on Neurogenesis

Adult hippocampal neurogenesis, the generation of new neurons in the dentate gyrus, is a key form of neuronal plasticity believed to be involved in the antidepressant response. Trazodone has been shown to promote the differentiation of neural progenitor cells (NPCs) into mature neurons.

Quantitative Data on Trazodone-Induced Neuronal Differentiation

The proneurogenic effects of trazodone have been demonstrated in both murine and human cell models. The following table summarizes key quantitative findings from in vitro studies.

| Cell Type | Trazodone Concentration (µM) | Treatment Duration | Outcome Measure | Result | Reference |

| Murine adult hippocampal NPCs | 0.01 - 0.3 | 48 hours | Percentage of MAP-2 positive cells | Significant increase in a concentration-dependent manner | [3] |

| Murine adult hippocampal NPCs | 1 | 48 hours | Percentage of MAP-2 positive cells | No significant effect (bell-shaped dose-response) | [3] |

| Human iPSC-derived NPCs | 0.001 - 1 | 28 days | Percentage of MAP-2 positive cells | Significant increase in a concentration-dependent manner | [4] |

Impact on Synaptic Plasticity and Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the primary mechanism for information storage in the brain. Trazodone has been shown to modulate synaptic function and restore synaptic protein levels in models of neurodegeneration. However, its effects on sleep-dependent synaptic plasticity appear to be more complex.

Quantitative Data on Trazodone's Effects on Synaptic Markers and Function

| Model System | Trazodone Treatment | Outcome Measure | Result | Reference |

| Prion-diseased mice | Chronic treatment | Hippocampal proteins involved in LTP | Restoration of 82% of dysregulated proteins | [5] |

| Prion-diseased mice | Chronic treatment | Dendritic spine density | 41% increase | [5] |

| Cat visual cortex (ocular dominance plasticity) | 10 mg/kg i.p. | Sleep-dependent consolidation of ocular dominance plasticity | Significantly impaired | [1] |

Modulation of Neurotrophic Factors and Signaling Pathways

Trazodone's effects on neuronal plasticity are mediated by its influence on key neurotrophic factors and their downstream signaling cascades. Brain-Derived Neurotrophic Factor (BDNF) is a critical regulator of neuronal survival, growth, and synaptic plasticity.

Quantitative Data on Trazodone's Effects on BDNF and Related Signaling

| Brain Region/Cell Type | Trazodone Treatment | Outcome Measure | Result | Reference |

| Rat Prefrontal Cortex | Chronic | BDNF mRNA levels | 45% increase | [6] |

| Rat Hippocampus | Chronic | BDNF mRNA levels | 38% increase | [6] |

| Human neuronal-like cells | In vitro | BDNF mRNA expression | Significant increase | [7] |

| Human neuronal-like cells | In vitro | CREB mRNA expression | Significant increase | [7] |

Signaling Pathways

Trazodone's proneurogenic and neuroprotective effects are linked to the modulation of several intracellular signaling pathways. The antagonism of 5-HT2A and 5-HT2C receptors is a key initiating event. Downstream, trazodone has been shown to influence the mTOR and NF-κB signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Murine Adult Hippocampal Neural Progenitor Cell (ahNPC) Culture and Differentiation

Protocol:

-

Tissue Dissection: Isolate hippocampi from adult mice under sterile conditions.

-

Enzymatic Digestion: Mince the tissue and incubate in a papain solution to dissociate the cells.

-

Mechanical Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Plate the cells on dishes pre-coated with poly-D-lysine and laminin in a serum-free medium supplemented with EGF and FGF-2.

-

Proliferation: Culture the cells for 4-6 days to allow for the proliferation of NPCs.

-

Differentiation: To induce differentiation, remove the mitogens (EGF and FGF-2) and add fresh medium containing the desired concentration of trazodone or vehicle control.

-

Analysis: After the desired treatment period (e.g., 48 hours), fix the cells and perform immunocytochemistry for the mature neuronal marker MAP-2.

Immunocytochemistry for Microtubule-Associated Protein 2 (MAP-2)

-

Fixation: Fix cultured cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with a solution of 5% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against MAP-2 (e.g., mouse anti-MAP-2) diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Western Blot for Phosphorylated CREB (pCREB)

-

Protein Extraction: Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against pCREB (e.g., rabbit anti-pCREB Ser133) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Quantitative Real-Time PCR (qPCR) for BDNF mRNA

-

RNA Extraction: Isolate total RNA from cells or tissue using a TRIzol-based method or a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for BDNF and the reference gene in each sample. Calculate the relative expression of BDNF mRNA using the ΔΔCt method.

Ocular Dominance Plasticity Model

-

Monocular Deprivation (MD): In anesthetized animals (e.g., cats or mice), suture the eyelids of one eye closed for a defined period (e.g., 6 hours).

-

Drug Administration: Following the MD period, administer trazodone (e.g., 10 mg/kg, i.p.) or vehicle.

-

Post-MD Sleep: Allow the animals to have a period of ad lib sleep (e.g., 8 hours) in complete darkness.

-

Electrophysiological Recording: After the sleep period, perform single-unit recordings from the primary visual cortex (V1).

-

Visual Stimulation: Present visual stimuli (e.g., drifting gratings) to each eye separately and record the responses of individual neurons.

-

Ocular Dominance Assessment: Classify neurons based on their responsiveness to stimulation of the deprived versus the non-deprived eye to determine the ocular dominance index.

Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Training: For several consecutive days, place the rodent in the pool from different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.

-

Data Collection: Record the escape latency (time to find the platform) during training and the time spent in the target quadrant (where the platform was located) during the probe trial using a video tracking system.

Conclusion

The preclinical evidence strongly suggests that this compound positively modulates neuronal plasticity through multiple mechanisms. Its ability to promote neurogenesis, restore synaptic protein levels, and increase the expression of critical neurotrophic factors like BDNF highlights its potential as a therapeutic agent for conditions associated with impaired brain plasticity. The antagonistic action at 5-HT2A and 5-HT2C receptors appears to be a key driver of these effects, leading to the activation of downstream signaling pathways such as mTOR and NF-κB. However, the finding that trazodone may impair sleep-dependent consolidation of synaptic plasticity warrants further investigation to fully understand its complex effects on brain function. The experimental protocols and data presented in this guide provide a solid foundation for future research aimed at further elucidating the neuroplastic effects of trazodone and developing novel therapeutic strategies for psychiatric and neurological disorders.

References

- 1. The Sedating Antidepressant Trazodone Impairs Sleep-Dependent Cortical Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trazodone regulates neurotrophic/growth factors, mitogen-activated protein kinases and lactate release in human primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trazodone rescues dysregulated synaptic and mitochondrial nascent proteomes in prion neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trazodone treatment protects neuronal-like cells from inflammatory insult by inhibiting NF-κB, p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazodone's Anxiolytic Potential: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anxiolytic properties of Trazodone as demonstrated in animal models. This document details the experimental protocols used to assess anxiety-like behaviors, presents quantitative data from key studies, and illustrates the underlying signaling pathways.

Trazodone, a serotonin (B10506) antagonist and reuptake inhibitor (SARI), is a multifunctional drug with a complex pharmacological profile.[1][2] While primarily known for its antidepressant and hypnotic effects, a growing body of preclinical evidence supports its anxiolytic properties.[2][3] Trazodone's mechanism of action involves a combination of serotonin 5-HT2A receptor antagonism, histamine (B1213489) H1 receptor blockade, and alpha-1 adrenergic receptor antagonism.[1][4] This unique combination of effects contributes to its potential for reducing anxiety-like behaviors, which has been investigated in various animal models.

Data Presentation: Quantitative Effects of Trazodone in Animal Models of Anxiety

The following tables summarize the quantitative data from key studies investigating the anxiolytic effects of Trazodone in rodent and canine models. These studies utilize standardized behavioral tests to assess anxiety-like behaviors.

| Table 1: Effects of Trazodone in the Elevated Plus-Maze (EPM) in Mice | ||||

| Animal Model | Trazodone Dose (mg/kg, i.p.) | Parameter Measured | Control Group (Mean ± SEM) | Trazodone-Treated Group (Mean ± SEM) |

| Sleep-deprived mice | 5 | Average time per entry in open arm (s) | Data not specified | Significantly increased (P < 0.05) |

| Sleep-deprived mice | 10 | Average time per entry in open arm (s) | Data not specified | Significantly increased (P < 0.05) |

Source:[5]

| Table 2: Effects of Trazodone on Stress-Related Behaviors in Hospitalized Dogs | |||

| Behavior | Trazodone Dose (mg/kg, oral) | Observation Time Point | % Reduction in Behavior (Trazodone Group) |

| Lip licking | ~3.5 - 7 | Post-treatment | 29% (P = 0.007) |

| Panting | ~3.5 - 7 | Post-treatment | 34% (P < 0.001) |

| Whining | ~3.5 - 7 | Post-treatment | 24% (P = 0.004) |

| Whale eye | ~3.5 - 7 | Post-treatment | 24% (P = 0.004) |

Source:[6]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic properties of Trazodone are provided below. These protocols are based on established standards in preclinical behavioral neuroscience.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated above the floor. It consists of two open arms and two enclosed arms of equal dimensions.

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes prior to the experiment.

-

Gently place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a predetermined period, typically 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to eliminate olfactory cues.

Key Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space.

Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes before the test.

-

Gently place the animal in the center of the arena.

-

Allow the animal to explore the arena freely for a set duration, usually 5 to 10 minutes.

-

Record the session with an overhead video camera.

-

Clean the arena with 70% ethanol between each animal.

Key Parameters Measured:

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the central zone, without significantly altering overall locomotor activity.

Light-Dark Box Test

This test is based on the innate conflict in rodents between the drive to explore a novel environment and the aversion to a brightly lit area.

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

Procedure:

-

Acclimatize the animal to the testing room.

-

Place the animal in the center of the illuminated compartment, facing away from the opening.

-

Allow the animal to move freely between the two compartments for a specified duration, typically 5 to 10 minutes.

-

Record the animal's activity using a video tracking system.

-

Clean the apparatus with 70% ethanol after each trial.

Key Parameters Measured:

-

Time spent in the light compartment versus the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between the compartments.

Signaling Pathways and Mechanisms of Action

Trazodone's anxiolytic effects are mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate the key signaling pathways involved.

Trazodone's primary mechanism of action involves the antagonism of 5-HT2A receptors, which are Gq-protein coupled receptors. Blockade of these receptors is thought to contribute to its anxiolytic and sedative properties.

Additionally, Trazodone's blockade of alpha-1 adrenergic and histamine H1 receptors contributes to its overall calming and sedative effects, which can be beneficial in anxiety states.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 4. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The open field assay is influenced by room... | F1000Research [f1000research.com]

Trazodone's Impact on Sleep Architecture: A Technical Guide from Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trazodone's effects on sleep architecture, drawing exclusively from preclinical studies in rodent models. It is designed to be a comprehensive resource, detailing the pharmacological mechanisms, summarizing quantitative outcomes, and outlining the experimental protocols used to generate these findings. This document aims to equip researchers and drug development professionals with a thorough understanding of trazodone's preclinical sleep-modifying properties.

Core Mechanism of Action: A Multi-Receptor Approach

Trazodone's hypnotic effects are primarily attributed to its potent antagonist activity at several key receptors involved in the regulation of sleep and wakefulness. Unlike many hypnotics that target GABA-A receptors, trazodone's mechanism is centered on the modulation of monoaminergic systems.[1][2][3] At low, hypnotic doses (25-100mg in humans), trazodone's pharmacology is dominated by the blockade of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[4][5]

-

5-HT2A Receptor Antagonism: This is considered the principal mechanism for trazodone's sleep-promoting effects, particularly its ability to increase slow-wave sleep (SWS), or deep sleep.[2][5] Blockade of these serotonin (B10506) receptors is thought to be a key factor in enhancing sleep consolidation.

-

H1 Receptor Antagonism: Similar to first-generation antihistamines, blocking the H1 receptor contributes significantly to trazodone's sedative properties.[1][3]

-

α1-Adrenergic Receptor Antagonism: This action adds to the overall sedative effect and can also be associated with side effects such as orthostatic hypotension.[1][6]

At higher doses (150-600mg) used for antidepressant efficacy, trazodone (B27368) also inhibits the serotonin transporter (SERT), functioning as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][4] This dual action at higher concentrations is important for its antidepressant effects but is less central to its primary hypnotic function at lower doses.

The following diagram illustrates the primary signaling pathway for trazodone's hypnotic effects.

Quantitative Effects on Sleep Architecture: Preclinical Data Summary

Preclinical studies in both mice and rats consistently demonstrate that trazodone significantly alters sleep architecture, primarily by increasing non-rapid eye movement (NREM) sleep, which includes SWS. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Trazodone on Sleep Stages in Mice (C57BL/6J Strain)

| Dose (mg/kg) | Administration Route | Key Findings | Reference |

|---|---|---|---|

| 10, 40, 60 | Voluntary Oral | Dose-dependent increase in NREM sleep.[7] | [7] |

| 60 | Voluntary Oral | Significant increase in NREM sleep duration (~1.54 hours) and delta power.[8] | [8][9] |

| 60 | Voluntary Oral | After 60 days of chronic treatment in an AD mouse model, NREM sleep remained significantly increased.[8] |[8] |

Table 2: Effects of Trazodone on Sleep Stages in Rats

| Dose (mg/kg) | Administration Route | Key Findings | Reference |

|---|---|---|---|

| 2.5, 10 | Intraperitoneal (i.p.) | Dose-related increase in NREM sleep, more pronounced during the dark cycle.[10] | [10] |

| 10 | Intraperitoneal (i.p.) | Increased slow-wave activity (delta power) based on EEG spectral analysis.[10] |[10] |

These studies collectively show a robust effect of trazodone in promoting deeper, more consolidated NREM sleep across different rodent models. The effect appears to be dose-dependent and is maintained even with chronic administration.

Preclinical Experimental Protocols

The following sections detail the common methodologies employed in preclinical research to evaluate trazodone's impact on sleep. This standardized workflow ensures reproducibility and allows for cross-study comparisons.

General Experimental Workflow

A typical preclinical sleep study follows a structured sequence of procedures, from animal preparation to data analysis. The diagram below outlines this standard workflow.

Detailed Methodologies

Animal Models:

-

Species/Strain: Commonly used models include C57BL/6J mice and Sprague-Dawley or Wistar rats.[8][10]

-

Housing: Animals are typically single-housed after surgery to protect the implant and are maintained on a strict 12-hour light/12-hour dark cycle with ad libitum access to food and water.[2]

Surgical Implantation:

-

Anesthesia: Animals are deeply anesthetized using isoflurane.

-

Electrode Placement: For electroencephalography (EEG), stainless steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal, parietal). For electromyography (EMG), wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.[8][11]

-

Headmount: The electrodes are connected to a headmount assembly which is secured to the skull using dental acrylic. Animals are allowed a recovery period of at least one week post-surgery.[2][11]

Drug Administration:

-

Vehicle: For intraperitoneal injections, trazodone is often dissolved in physiological saline.[10] For oral administration, trazodone hydrochloride (HCl) powder is dissolved in distilled water and then mixed with a palatable food vehicle, such as a yogurt-based treat, to ensure voluntary consumption.[5][12]

-

Route: Recent studies favor voluntary oral administration as it is less invasive and more translationally relevant.[12] However, intraperitoneal (i.p.) injections are also used for precise dose control.[10]

Polysomnographic Recording and Analysis:

-

Signal Acquisition: EEG and EMG signals are recorded continuously, often for 24-48 hours for baseline and post-dosing periods. Signals are typically sampled at a rate of 256 Hz or higher.[2] High-pass filters are applied (e.g., 0.5 Hz for EEG, 10 Hz for EMG) to remove low-frequency artifacts.[5]

-

Sleep Scoring: Recordings are divided into short epochs (e.g., 4-10 seconds). Each epoch is manually or automatically classified into one of three vigilance states based on the EEG and EMG signals:[8][11]

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG muscle tone.[8]

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG tone compared to wakefulness.[8]

-

REM Sleep: Characterized by low-amplitude, high-frequency EEG with a prominent theta rhythm, and muscle atonia (very low EMG tone).[8]

-

-

Data Analysis: Key parameters quantified include the total duration spent in each sleep stage, the number and duration of sleep/wake bouts, latency to sleep onset, and EEG power spectral analysis (especially in the delta frequency band, 0.5-4 Hz, as an indicator of SWS intensity).[7][10]

Conclusion